molecular formula C9H15ClO2S B13460048 3-Tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride

3-Tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride

Katalognummer: B13460048
Molekulargewicht: 222.73 g/mol
InChI-Schlüssel: BOFWPTAIRPDQAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a chemical compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The tert-butyl group attached to the bicyclo[1.1.1]pentane core further enhances its stability and reactivity, making it a valuable compound in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by sulfonylation. Another approach involves the radical or nucleophilic addition across the central bond of [1.1.1]propellane .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of large quantities. The use of automated systems and advanced reaction monitoring techniques ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols under basic or acidic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinic acids.

Wissenschaftliche Forschungsanwendungen

3-Tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The bicyclo[1.1.1]pentane core provides a rigid and stable framework, which can influence the reactivity and selectivity of the compound in different chemical environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-Tert-butylbicyclo[1.1.1]pentane-1-amine
  • 3-Tert-butylbicyclo[1.1.1]pentane-1-thiol

Uniqueness

Compared to similar compounds, 3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and functionalization potential. This makes it a versatile reagent in organic synthesis and a valuable tool in various scientific research applications.

Eigenschaften

Molekularformel

C9H15ClO2S

Molekulargewicht

222.73 g/mol

IUPAC-Name

3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride

InChI

InChI=1S/C9H15ClO2S/c1-7(2,3)8-4-9(5-8,6-8)13(10,11)12/h4-6H2,1-3H3

InChI-Schlüssel

BOFWPTAIRPDQAN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C12CC(C1)(C2)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.